molecular formula C14H16N4O2S B2998557 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034476-45-2

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2998557
CAS No.: 2034476-45-2
M. Wt: 304.37
InChI Key: ICVPUWSQLFOOJT-UHFFFAOYSA-N
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Description

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyridazine ring, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyridazin-3-yloxy intermediate: This can be achieved by reacting pyridazine with an appropriate halogenated compound under basic conditions.

    Synthesis of the thiophen-2-ylmethyl intermediate: This involves the functionalization of thiophene, often through halogenation followed by substitution reactions.

    Coupling of intermediates: The pyridazin-3-yloxy and thiophen-2-ylmethyl intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridazin-3-yloxy)-N-(phenylmethyl)pyrrolidine-1-carboxamide
  • 3-(pyridazin-3-yloxy)-N-(benzyl)pyrrolidine-1-carboxamide
  • 3-(pyridazin-3-yloxy)-N-(furylmethyl)pyrrolidine-1-carboxamide

Uniqueness

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with different substituents

Properties

IUPAC Name

3-pyridazin-3-yloxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(15-9-12-3-2-8-21-12)18-7-5-11(10-18)20-13-4-1-6-16-17-13/h1-4,6,8,11H,5,7,9-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPUWSQLFOOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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